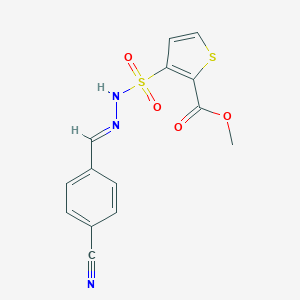
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, also known as MCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCTC is a sulfonamide derivative that has been synthesized through a multistep reaction process.
Wirkmechanismus
The mechanism of action of Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate may also act by disrupting the cell membrane of bacteria, leading to their death.
Biochemische Und Physiologische Effekte
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to have biochemical and physiological effects on various cell types. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has also been found to inhibit the production of inflammatory cytokines in immune cells, leading to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research fields. However, Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. One direction is to study its potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and autoimmune disorders. Another direction is to develop more efficient synthesis methods for Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate and its potential side effects.
In conclusion, Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a sulfonamide derivative that has shown potential therapeutic applications in various scientific research fields. Its synthesis method involves a multistep reaction process, and its mechanism of action is not fully understood. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has biochemical and physiological effects on various cell types and has advantages and limitations for lab experiments. There are several future directions for the research on Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, including studying its potential therapeutic applications in other scientific research fields and developing more efficient synthesis methods.
Synthesemethoden
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is synthesized through a multistep reaction process that involves the condensation of 4-cyanobenzaldehyde with thiosemicarbazide to form 4-((1-methyl-1H-imidazol-2-yl)methylene)-2-phenylthiosemicarbazide. This intermediate is then treated with methyl iodide to form methyl 2-(4-((1-methyl-1H-imidazol-2-yl)methylene)hydrazinyl)thiophene-3-carboxylate, which is further reacted with sodium sulfite to form Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains.
Eigenschaften
CAS-Nummer |
145865-80-1 |
|---|---|
Produktname |
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
Molekularformel |
C14H11N3O4S2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
methyl 3-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H11N3O4S2/c1-21-14(18)13-12(6-7-22-13)23(19,20)17-16-9-11-4-2-10(8-15)3-5-11/h2-7,9,17H,1H3/b16-9+ |
InChI-Schlüssel |
ZKJFOEZXXCOQFT-CXUHLZMHSA-N |
Isomerische SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N |
SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
Kanonische SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
Synonyme |
2-Thiophenecarboxylic acid, 3-((((4-cyanophenyl)methylene)hydrazino)su lfonyl)-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



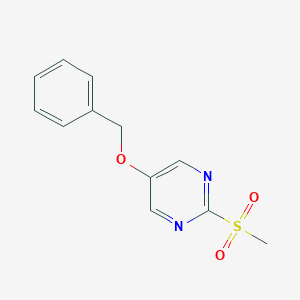
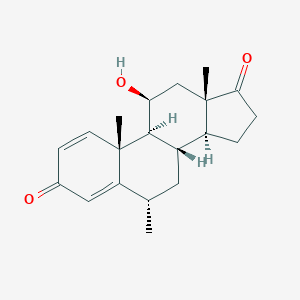
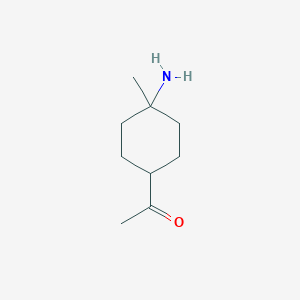
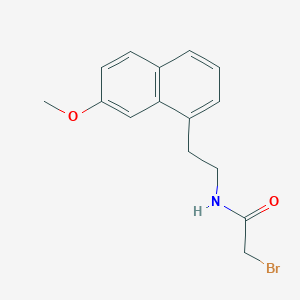
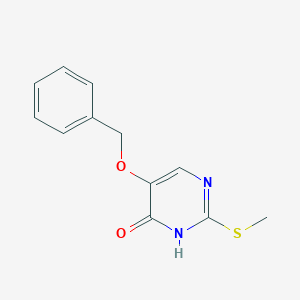
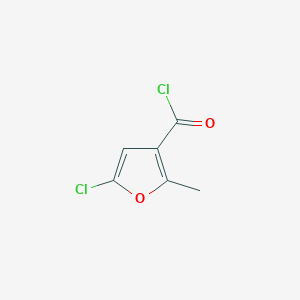

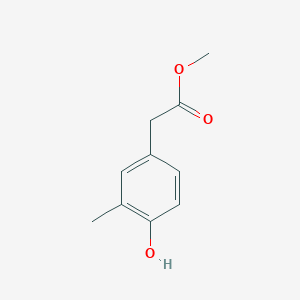


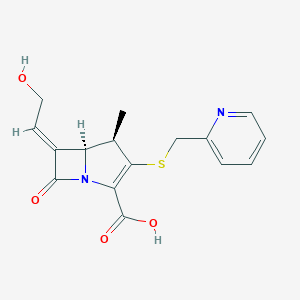
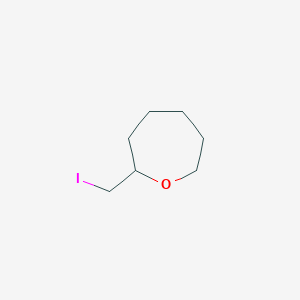
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)
